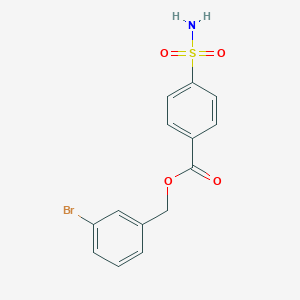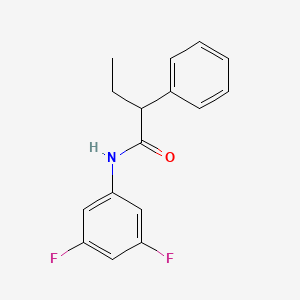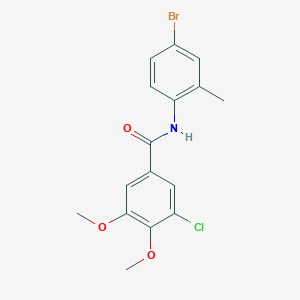![molecular formula C19H20N2O2 B4394204 3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4394204.png)
3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as ME-344, is a novel small molecule that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. ME-344 is a member of the family of indole-based compounds that have been shown to possess potent antitumor activity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it is believed to act by disrupting the microtubule network, which is essential for cell division. This compound binds to tubulin, the protein that makes up microtubules, and inhibits its polymerization, leading to the formation of abnormal microtubule structures that are unable to function properly. This disruption of the microtubule network ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt the microtubule network, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Advantages and Limitations for Lab Experiments
3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has demonstrated potent anticancer activity in various preclinical models of cancer, making it a promising candidate for further development. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in vivo.
Future Directions
There are several future directions for the research and development of 3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. One direction is to improve its solubility and pharmacokinetic properties to increase its efficacy in vivo. Another direction is to further elucidate its mechanism of action and identify potential biomarkers that can be used to predict response to treatment. Additionally, this compound could be combined with other anticancer agents to enhance its efficacy and overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its anticancer activity in various preclinical models of cancer. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of breast, prostate, and ovarian cancer.
Properties
IUPAC Name |
3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-7-18-17(10-13)15(12-21-18)8-9-20-19(22)14-4-3-5-16(11-14)23-2/h3-7,10-12,21H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKFDOTPPTFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)

![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)

![2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)
![3-[4-(benzylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4394202.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4394203.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4394212.png)

